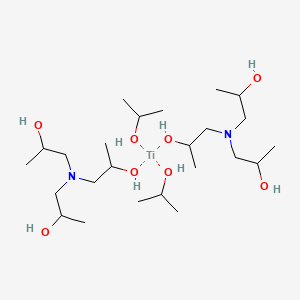
Ethanol, 2,2'-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the butynyl and nitro groups. The final steps involve the addition of the bis(2-hydroxyethyl)amino groups and the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
- Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
Uniqueness
The uniqueness of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112094-03-8 |
|---|---|
Molekularformel |
C23H31N5O6S |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[bis(2-hydroxyethyl)amino]but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]but-2-ynyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C23H31N5O6S/c29-14-10-25(11-15-30)7-1-2-9-27-22-6-5-20(28(33)34)19-21(22)24-23(27)35-18-4-3-8-26(12-16-31)13-17-32/h5-6,19,29-32H,7-18H2 |
InChI-Schlüssel |
GOECSLAKSBIVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(N2CC#CCN(CCO)CCO)SCC#CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















